Cas no 887866-56-0 (3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
887866-56-0 structure
Product name:3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:887866-56-0
MF:C20H27N5O3
Molecular Weight:385.460084199905
CID:5448391
PubChem ID:16804514

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • MFCD06751520
    • VU0508233-1
    • 887866-56-0
    • 8-(isopentylamino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
    • F3064-0104
    • AKOS024479761
    • 3-methyl-8-(3-methylbutylamino)-7-(3-phenoxypropyl)purine-2,6-dione
    • 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C20H27N5O3/c1-14(2)10-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)12-7-13-28-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,21,22)(H,23,26,27)
    • InChIKey: WPZBTRITRQDYFN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCCN1C(=NC2=C1C(NC(N2C)=O)=O)NCCC(C)C

計算された属性

  • 精确分子量: 385.21138974g/mol
  • 同位素质量: 385.21138974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 9
  • 複雑さ: 538
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.5Ų
  • XLogP3: 3.3

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3064-0104-10μmol
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
10μl
$69.0 2023-04-28
Life Chemicals
F3064-0104-40mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
40mg
$140.0 2023-04-28
Life Chemicals
F3064-0104-15mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
15mg
$89.0 2023-04-28
Life Chemicals
F3064-0104-50mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
50mg
$160.0 2023-04-28
Life Chemicals
F3064-0104-2μmol
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
2μl
$57.0 2023-04-28
Life Chemicals
F3064-0104-2mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
2mg
$59.0 2023-04-28
Life Chemicals
F3064-0104-20mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
20mg
$99.0 2023-04-28
Life Chemicals
F3064-0104-5μmol
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
5μl
$63.0 2023-04-28
Life Chemicals
F3064-0104-3mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
3mg
$63.0 2023-04-28
Life Chemicals
F3064-0104-4mg
3-methyl-8-[(3-methylbutyl)amino]-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
887866-56-0 90%+
4mg
$66.0 2023-04-28

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Comprehensive Analysis of 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 887866-56-0)

The compound 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 887866-56-0) is a structurally complex purine derivative with significant potential in pharmaceutical and biochemical research. Its unique molecular architecture, featuring a purine-2,6-dione core substituted with 3-methylbutyl and 3-phenoxypropyl groups, has garnered attention for its potential applications in targeted therapies and enzyme modulation. Researchers are increasingly exploring its interactions with adenosine receptors, given the growing interest in purine-based therapeutics for neurological and metabolic disorders.

In recent years, the demand for highly specific purine analogs like 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has surged due to advancements in personalized medicine. This compound's multi-substituted purine backbone allows for precise binding affinity tuning, making it a candidate for drug discovery programs focused on G-protein-coupled receptors (GPCRs). Its phenoxypropyl moiety, in particular, enhances lipid solubility, a critical factor in blood-brain barrier penetration—a hot topic in neurodegenerative disease research.

The synthesis of CAS No. 887866-56-0 involves sophisticated N-alkylation and amination strategies, often requiring palladium-catalyzed cross-coupling reactions. These methods align with the pharmaceutical industry's push toward green chemistry, as evidenced by its inclusion in recent patents describing low-waste synthetic routes. Analytical characterization typically employs LC-MS and NMR spectroscopy, techniques frequently searched by organic chemists optimizing purity thresholds (>98%) for preclinical studies.

From a commercial perspective, 3-methyl-8-(3-methylbutyl)amino-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is cataloged by specialty chemical suppliers as a research-grade reference standard. Its pricing reflects the challenges in large-scale production of tetrasubstituted purines, though cost-benefit analyses suggest viability for niche applications. Current literature highlights its role in cyclic nucleotide research, coinciding with rising Google Trends queries for "purine signaling pathways" and "small molecule modulators of cAMP."

Stability studies indicate that CAS No. 887866-56-0 requires storage at -20°C under inert atmosphere, a detail crucial for laboratories investigating long-term compound integrity. This aligns with industry-wide concerns about sample degradation in drug development pipelines. Notably, its logP value (predicted at 3.2) positions it within the optimal range for oral bioavailability—a key consideration in recent PubMed searches for "purine-derived prodrugs."

Future directions for this compound include exploration as a template for fragment-based drug design, particularly in oncology targets like kinase inhibitors. The 3-methylbutylamino side chain's conformational flexibility may enable novel binding modes, a hypothesis supported by molecular docking simulations—a technique dominating scholarly search volumes in computational chemistry. As regulatory agencies emphasize structure-activity relationship (SAR) data, documented studies on this molecule's regioisomeric purity will likely gain traction.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD